molecular formula C15H10Cl2F3N3OS B12461779 1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B12461779
M. Wt: 408.2 g/mol
InChI Key: QURGAZDGMITPFZ-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE is a complex organic compound with the molecular formula C15H9Cl2F3N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline to form an intermediate amide. This intermediate is then treated with thiocarbamoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(3-trifluoromethylphenyl)benzamide
  • 2,4-Dichloro-N-(3-trifluoromethylphenyl)carboxamide
  • 2,4-Dichloro-N-(3-trifluoromethylphenyl)thiourea

Uniqueness

Compared to similar compounds, 2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H10Cl2F3N3OS

Molecular Weight

408.2 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C15H10Cl2F3N3OS/c16-9-4-5-11(12(17)7-9)13(24)22-23-14(25)21-10-3-1-2-8(6-10)15(18,19)20/h1-7H,(H,22,24)(H2,21,23,25)

InChI Key

QURGAZDGMITPFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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